

DSR-141562 phosphodiesterase 1 inhibition

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An In-Depth Technical Guide to **DSR-141562**: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

Introduction

DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound has been investigated for its therapeutic potential in treating schizophrenia, including its positive symptoms, negative symptoms, and associated cognitive impairments.[2][3] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex, providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4] [6] DSR-141562 shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain and is believed to play a key role in modulating dopaminergic and glutamatergic signal transduction.[1][3]

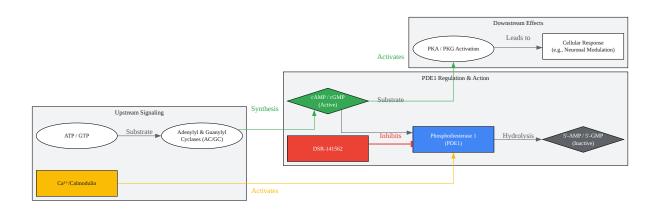
This technical guide provides a comprehensive overview of **DSR-141562**, summarizing its mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PDE1 Inhibition

The primary mechanism of action for **DSR-141562** is the competitive inhibition of the PDE1 enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, **DSR-141562** prevents this degradation,



leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic nucleotide signaling cascades.[4]



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Caption: Mechanism of DSR-141562 action on the PDE1 signaling pathway.

Quantitative Data Summary

The preclinical profile of **DSR-141562** is characterized by its potent and selective inhibitory activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain penetration.



Table 1: In Vitro Inhibitory Activity

Target Enzyme	IC50 (nM)	Source(s)
Human PDE1A	97.6	[1][7]
Human PDE1B	43.9	[1][7]
Human PDE1C	431.8	[1][7]
Human PDE2A	2480	[7]

DSR-141562 demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[7]

Table 2: Pharmacokinetic and Pharmacodynamic Properties



Parameter	Species	Dose	Result	Source(s)
Brain Penetration	Rat	30 mg/kg (p.o.)	Good brain uptake with an unbound drug brain-to-blood concentration ratio of 0.99.	[1]
cGMP Elevation (Brain)	Rat	10 mg/kg (p.o.)	Slight but significant increase in cGMP in the frontal cortex and striatum.	[1]
cGMP Elevation (CSF)	Monkey	30 mg/kg or 100 mg/kg (p.o.)	Significant increase in cerebrospinal fluid (CSF) cGMP concentration.	[1][2][3]
cGMP Enhancement (Brain, with D1 Agonist)	Mouse	10 mg/kg (p.o.)	Potently enhanced the cGMP increase induced by a dopamine D1 receptor agonist.	[3]

Table 3: Summary of Preclinical Efficacy in Schizophrenia Models



Model	Species	Dose Range (p.o.)	Key Outcome	Source(s)
Methamphetamin e-Induced Locomotor Hyperactivity	Rat	3–30 mg/kg	Potently inhibited hyperactivity with minimal effect on spontaneous activity.	[1][3][7]
Phencyclidine (PCP)-Induced Social Interaction Deficit	Mouse	0.3–3 mg/kg	Significantly reversed the decrease in social interaction time.	[1][2][3]
PCP-Induced Novel Object Recognition Deficit	Rat	0.3–3 mg/kg	Reversed cognitive deficits in novel object recognition.	[2][3]
Object Retrieval with Detour Task (Cognition)	Common Marmoset	3 and 30 mg/kg	Improved success rate and performance in the cognitive task.	[2][3]
Catalepsy Assessment	Rat	1–100 mg/kg	Did not induce any signs of catalepsy.	[3]

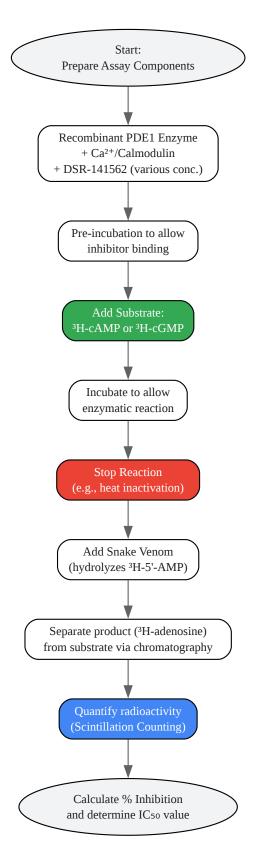
Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections summarize the methodologies employed in the preclinical evaluation of **DSR-141562** based on published reports.

In Vitro PDE1 Inhibition Assay



A standard enzymatic assay is used to determine the half-maximal inhibitory concentration (IC50) of **DSR-141562** against recombinant human PDE1 isoforms.





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Caption: Generalized workflow for an in vitro PDE1 inhibition radioenzymatic assay.

Methodology:

- Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+ and Calmodulin (CaM) to ensure full enzymatic activation.
- Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of DSR-141562.
- Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate, typically tritium-labeled cGMP ([3H]-cGMP) or cAMP ([3H]-cAMP).
- Reaction Termination: After a defined period, the reaction is stopped.
- Product Measurement: The amount of hydrolyzed substrate is quantified, often using scintillation counting after chromatographic separation of the product from the substrate.
- IC50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the log concentration of **DSR-141562** to calculate the IC50 value.

In Vivo Models for Schizophrenia

The efficacy of **DSR-141562** was tested in well-established rodent and primate models that mimic aspects of schizophrenia.[3]

- 1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)
- Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia.
 Standard antipsychotics block this effect.
- Protocol:
 - Rats are habituated to an open-field arena.
 - DSR-141562 (e.g., 3-30 mg/kg) or a vehicle is administered orally.



- After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.
- Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.
- The effect of **DSR-141562** is compared to the vehicle-treated group.[3]
- 2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)
- Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP causes social withdrawal in rodents, modeling the negative symptoms and social deficits of schizophrenia.[2][3]
- · Protocol:
 - Mice receive repeated administrations of PCP to induce a social deficit phenotype.
 - On the test day, DSR-141562 (e.g., 0.3-3 mg/kg) or vehicle is administered orally.
 - Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.
 - The duration of active social interaction (e.g., sniffing, following) is manually or automatically scored.
 - Reversal of the PCP-induced deficit is measured.[1][3]
- 3. Novel Object Recognition (Model for Cognitive Deficits)
- Principle: This task assesses learning and memory, cognitive domains that are impaired in schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.
- Protocol:
 - Rats are treated with PCP to induce cognitive deficits.
 - Familiarization Phase: Animals are placed in an arena with two identical objects and the exploration time for each is recorded.



- Test Phase: After a retention interval, one of the objects is replaced with a novel one.
 DSR-141562 (e.g., 0.3-3 mg/kg) is administered before this phase.
- Healthy animals spend significantly more time exploring the novel object. The ability of DSR-141562 to reverse the PCP-induced lack of preference for the novel object is quantified.[2][3]

Conclusion

DSR-141562 is a potent and selective PDE1B inhibitor with a preclinical profile that suggests therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential translational biomarker for clinical studies.[2][3] These findings underscore the promise of targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further clinical investigation of **DSR-141562**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 Wikipedia [en.wikipedia.org]



- 7. DSR-141562 | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
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